1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384429-93-9
VCID: VC7946275
InChI: InChI=1S/C10H10ClN3O.ClH/c1-6(12)9-13-10(15-14-9)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
SMILES: CC(C1=NOC(=N1)C2=CC=C(C=C2)Cl)N.Cl
Molecular Formula: C10H11Cl2N3O
Molecular Weight: 260.12

1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

CAS No.: 1384429-93-9

Cat. No.: VC7946275

Molecular Formula: C10H11Cl2N3O

Molecular Weight: 260.12

* For research use only. Not for human or veterinary use.

1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride - 1384429-93-9

Specification

CAS No. 1384429-93-9
Molecular Formula C10H11Cl2N3O
Molecular Weight 260.12
IUPAC Name 1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H10ClN3O.ClH/c1-6(12)9-13-10(15-14-9)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
Standard InChI Key QRWMNZDNOCGEJK-UHFFFAOYSA-N
SMILES CC(C1=NOC(=N1)C2=CC=C(C=C2)Cl)N.Cl
Canonical SMILES CC(C1=NOC(=N1)C2=CC=C(C=C2)Cl)N.Cl

Introduction

Structural and Physicochemical Properties

The compound's molecular formula is C10H11Cl2N3O\text{C}_{10}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}, with a molecular weight of 260.12 g/mol . Its IUPAC name, 1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride, reflects the oxadiazole ring substituted at position 5 with a 4-chlorophenyl group and at position 3 with an ethylamine moiety. The hydrochloride salt enhances aqueous solubility compared to the free base . Key structural features include:

  • Oxadiazole ring: A five-membered heterocycle containing one oxygen and two nitrogen atoms, contributing to electronic stability and bioactivity.

  • 4-Chlorophenyl group: Enhances lipophilicity, facilitating membrane permeability and target interactions .

  • Ethylamine side chain: Provides a site for derivatization and salt formation.

PropertyValueSource
Molecular FormulaC10H11Cl2N3O\text{C}_{10}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}
Molecular Weight260.12 g/mol
CAS Number1384429-93-9
SolubilityWater-soluble (hydrochloride)

Synthesis and Industrial Production

The synthesis involves a multi-step process starting from 4-chlorobenzohydrazide. Cyclization with acetic anhydride and phosphorus oxychloride forms the oxadiazole ring, followed by hydrochlorination to yield the final product. Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (>95%).

Key Reaction Steps:

  • Hydrazide Formation: 4-Chlorobenzohydrazide reacts with acetic anhydride to form an intermediate acylhydrazide.

  • Cyclization: Treatment with POCl3\text{POCl}_3 induces ring closure, generating the oxadiazole core.

  • Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt .

Chemical Reactivity and Derivatives

The compound undergoes characteristic reactions of oxadiazoles and aromatic chlorides:

  • Oxidation: Reacts with KMnO4\text{KMnO}_4 or H2O2\text{H}_2\text{O}_2 to form N-oxide derivatives.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the oxadiazole ring to a diamine.

  • Nucleophilic Substitution: The 4-chloro group is displaced by amines or thiols under basic conditions.

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO4\text{KMnO}_4, H2O2\text{H}_2\text{O}_2Oxadiazole N-oxide derivatives
ReductionLiAlH4\text{LiAlH}_4, THFEthylenediamine analogs
SubstitutionNH3\text{NH}_3, EtOH4-Aminophenyl derivatives

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate potent activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 0.0039 mg/mL for Staphylococcus aureus. The 4-chlorophenyl group enhances DNA intercalation, disrupting bacterial replication.

Bacterial StrainMIC (mg/mL)Source
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.013

Antioxidant Properties

The compound exhibits radical scavenging activity comparable to ascorbic acid in DPPH assays (87.7% vs. 88.6%). The oxadiazole ring’s electron-deficient nature facilitates hydrogen atom transfer to neutralize free radicals.

Comparative Analysis with Related Compounds

The 4-chlorophenyl substitution confers distinct advantages over other oxadiazoles:

Compound ClassKey FeaturesBioactivity (IC50_{50})
1,3,4-OxadiazolesBroad antimicrobial spectrum12.8–105 µM
1,2,4-TriazolesAntifungal activity15–200 µM
BenzoxazolesMaterial science applicationsN/A

Applications in Research and Industry

  • Medicinal Chemistry: Serves as a precursor for cholinesterase inhibitors (e.g., AChE IC50_{50} = 33.9–40.1 µM) .

  • Material Science: Incorporated into polymers for enhanced thermal stability.

  • Agricultural Chemistry: Explored as a fungicidal agent due to halogenated aromatic structure.

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